molecular formula C24H32N6O3 B7826423 5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B7826423
M. Wt: 452.5 g/mol
InChI Key: BEAXWKCHSPVXQB-UHFFFAOYSA-N
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Description

The compound 5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic molecule that belongs to the class of pyrazolo[4,3-d]pyrimidines This compound is structurally characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability .

Mechanism of Action

The mechanism of action of 5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

5-[2-ethoxy-5-[2-(4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAXWKCHSPVXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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